2,6-dipyridin-2-ylpyridine;platinum(2+);chloride 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride 2,2':6',2''-terpyridine Platinum(Ii) is a solid. Known drug targets of 2,2':6',2''-Terpyridine Platinum(Ii) include truncated transposase and autolysin.
Brand Name: Vulcanchem
CAS No.: 60819-00-3
VCID: VC1676954
InChI: InChI=1S/C15H11N3.ClH.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H;/q;;+2/p-1
SMILES: C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2]
Molecular Formula: C15H11ClN3Pt+
Molecular Weight: 463.8 g/mol

2,6-dipyridin-2-ylpyridine;platinum(2+);chloride

CAS No.: 60819-00-3

Cat. No.: VC1676954

Molecular Formula: C15H11ClN3Pt+

Molecular Weight: 463.8 g/mol

* For research use only. Not for human or veterinary use.

2,6-dipyridin-2-ylpyridine;platinum(2+);chloride - 60819-00-3

Specification

CAS No. 60819-00-3
Molecular Formula C15H11ClN3Pt+
Molecular Weight 463.8 g/mol
IUPAC Name 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride
Standard InChI InChI=1S/C15H11N3.ClH.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H;/q;;+2/p-1
Standard InChI Key XTQMQLRZXBEQCS-UHFFFAOYSA-M
SMILES C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2]
Canonical SMILES C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2]

Introduction

Structural Characteristics and Physical Properties

The platinum terpyridine complex exhibits distinctive structural features that significantly influence its reactivity and applications. The compound adopts a square-planar coordination geometry around the platinum(II) center, with the tridentate terpyridine ligand occupying three coordination sites and a chloride ion occupying the fourth position .

Physical properties of the compound include:

  • Molecular Weight: Approximately 535.29 g/mol (for the dihydrate form)

  • Appearance: Typically crystalline solid

  • Solubility: Moderately soluble in polar organic solvents, with limited solubility in water

  • Thermal Stability: Generally stable at room temperature under normal conditions

The compound can exist in different forms, including as a dihydrate, which affects its crystalline structure and physical properties. The presence of water molecules in the crystal lattice can influence the arrangement of the platinum complexes and their intermolecular interactions .

Synthesis Methods

The synthesis of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride typically involves the reaction of platinum(II) chloride precursors with the terpyridine ligand under controlled conditions. A common synthetic route includes the reaction of potassium chloroplatinate(II) with terpyridine in aqueous hydrochloric acid.

The synthesis generally follows these steps:

  • Preparation of the platinum precursor (typically K₂PtCl₄)

  • Reaction with the terpyridine ligand in an appropriate solvent

  • Isolation and purification of the resulting platinum complex

  • Characterization using various analytical techniques

The reaction conditions, including temperature, solvent choice, and reaction time, need to be carefully controlled to ensure high yield and purity of the final product. The synthesis can be modified to produce variants with different counter-ions or to incorporate additional functional groups on the terpyridine ligand.

Characterization Techniques

Multiple analytical techniques are employed to characterize the structure and properties of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride:

Spectroscopic Methods

Infrared (IR) spectroscopy provides information about the coordination bonds between the platinum center and the ligands. Characteristic bands corresponding to Pt-N and Pt-Cl stretching vibrations confirm the formation of the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers insights into the electronic environment of the ligand before and after coordination to platinum, confirming successful complex formation.

Elemental Analysis

Elemental analysis confirms the composition of the complex, verifying the percentages of carbon, hydrogen, nitrogen, and other elements present in the compound, which should match the calculated values based on the proposed formula.

Coordination Chemistry

The coordination chemistry of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride is dominated by the interaction between the platinum(II) center and the terpyridine ligand. The tridentate nature of the terpyridine ligand provides enhanced stability to the complex compared to monodentate or bidentate ligands.

Metal-Ligand Interactions

The complex features strong metal-ligand interactions, with the platinum(II) center forming coordinate bonds with the three nitrogen atoms of the terpyridine ligand. The remaining coordination site is occupied by a chloride ion, resulting in a square-planar geometry that is characteristic of d⁸ platinum(II) complexes.

Intermolecular Interactions

In the crystalline state, platinum terpyridine complexes can exhibit significant intermolecular interactions, including platinum-platinum interactions and π-π stacking between the aromatic rings of adjacent terpyridine ligands. These interactions can lead to the formation of infinite chains of interacting platinum centers, which significantly influence the photophysical and photochemical properties of the complex .

Research has demonstrated that these intermolecular interactions can be modulated by controlling the hydration state of the crystals, leading to changes in the color and reactivity of the material. For instance, the transition between hydrated and dehydrated forms of platinum terpyridine complexes has been observed to induce crystal-to-crystal transformations accompanied by changes in the extent of platinum-platinum and ligand-ligand interactions .

Photochemical Properties

One of the most intriguing aspects of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride is its photochemical behavior, which can be influenced by its chromic properties in the crystalline state.

Photoreactivity Switching

Research has demonstrated that platinum terpyridine complexes can switch their photochemical reactivity in response to changes in their crystalline structure. For example, a study published in Inorganic Chemistry revealed that a platinum(II) terpyridine complex with an enantiopure lactate anion exhibited different levels of photochemical reactivity depending on its hydration state .

Light-Induced Reactions

When exposed to visible light, platinum terpyridine complexes can undergo various photochemical reactions, particularly in the presence of nucleophiles such as amines. These reactions typically involve the photo-activation of the platinum-chloride bond, facilitating its replacement with other ligands.

The photoreactivity of these complexes has been found to vary significantly between their hydrated and dehydrated crystalline forms. For instance, the dehydrated form of a platinum terpyridine complex (l-dehyd1) showed higher reactivity than its hydrated counterpart (l-hyd1) when irradiated with visible light in the presence of amines .

Biological Activity and Applications

The biological activity of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride and related platinum terpyridine complexes has been the subject of considerable research, particularly in the context of potential anticancer applications.

Anticancer Properties

Platinum complexes derived from terpyridine compounds have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action primarily involves the interaction of these complexes with DNA, leading to the disruption of normal cellular processes and ultimately cell death.

Mechanism of Action

The biological mechanism of action of platinum terpyridine complexes typically involves:

  • Cellular uptake of the complex

  • Interaction with DNA through intercalation between base pairs

  • Disruption of DNA replication and transcription

  • Inhibition of cell division and protein synthesis

  • Induction of cell death through apoptotic or other pathways

Table 1: Comparison of Anticancer Activity of Platinum Terpyridine Complexes Against Different Cell Lines

Complex TypeCell LineIC₅₀ Value (μM)Activity Level
[Pt(terpy)Cl]+HeLa5High
[Pt(terpy)Cl]+MCF715Moderate
Modified Pt-terpyHeLa3Very High
Modified Pt-terpyMCF78High

Note: This table presents representative data compiled from research findings on platinum terpyridine complexes and their derivatives.

Current Research Trends

Research on 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride continues to evolve, with several key areas of focus in contemporary studies:

Materials Science Applications

The unique photophysical and photochemical properties of platinum terpyridine complexes make them promising candidates for applications in materials science, particularly in the development of:

  • Luminescent materials for sensing applications

  • Photocatalysts for organic transformations

  • Components of molecular machines and switches

  • Materials with chromic behavior for responsive systems

Medicinal Chemistry

In the field of medicinal chemistry, research on platinum terpyridine complexes is increasingly focused on:

  • Development of targeted anticancer agents with reduced side effects compared to conventional platinum drugs

  • Understanding structure-activity relationships to optimize biological activity

  • Exploration of synergistic effects when combined with other therapeutic agents

  • Investigation of alternative mechanisms of action beyond DNA binding

Coordination Chemistry Innovations

Fundamental research in coordination chemistry continues to explore:

  • Novel synthetic methods to access functionalized platinum terpyridine complexes

  • Investigations of unusual bonding modes and electronic structures

  • Studies of supramolecular assemblies based on platinum terpyridine building blocks

  • Examination of the influence of counter-ions and co-crystallizing agents on solid-state properties

Comparative Analysis with Related Compounds

To better understand the unique properties of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride, it is valuable to compare it with related compounds and derivatives.

Comparison with Other Platinum Complexes

When compared to other platinum-based compounds, particularly those used in medicinal applications such as cisplatin, 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride exhibits distinct differences in structure, stability, and mechanism of action. While cisplatin primarily forms covalent adducts with DNA, platinum terpyridine complexes often interact through intercalation and other non-covalent mechanisms.

Terpyridine Derivatives

Various modifications to the terpyridine ligand can significantly alter the properties of the resulting platinum complexes:

Table 2: Effect of Terpyridine Ligand Modifications on Platinum Complex Properties

ModificationPositionEffect on Properties
Chloro substituent4-positionEnhanced DNA intercalation ability
Carbaldehyde group4-positionIncreased reactivity and functionalization potential
Alkyl groupsVarious positionsModulated solubility and lipophilicity
Additional aromatic ringsExtended systemRed-shifted absorption and emission properties

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